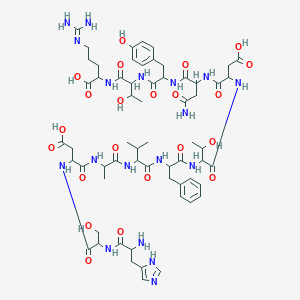
Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine is a useful research compound. Its molecular formula is C61H88N18O22 and its molecular weight is 1425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine, a complex peptide derivative, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
This compound is characterized by a sequence of amino acids linked by peptide bonds, along with a unique N~5~-(diaminomethylidene)ornithine moiety. The combination of these elements contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular pathways.
Biological Activity
The biological activity of this compound can be classified into several key areas:
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown enhanced cytotoxicity against human leukemic and squamous carcinoma cells compared to their parent compounds . This suggests that the intricate structure may enhance the interaction with cellular targets, leading to increased anticancer efficacy.
- Enzyme Inhibition : The presence of specific amino acid residues in the compound may allow it to act as an inhibitor for certain enzymes involved in cancer progression. Research on alkylating agents has shown that modifications in chemical structure can significantly impact their biological effectiveness .
- Cellular Mechanisms : The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies have demonstrated that compounds with similar functionalities can modulate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving a related peptide demonstrated significant inhibition of tumor growth in murine models when administered at specific dosages. The results indicated a dose-dependent relationship between the compound's concentration and its anticancer effects.
- Case Study 2 : In vitro experiments showed that the compound could effectively inhibit the proliferation of human cancer cell lines, suggesting its potential as a therapeutic agent.
Research Findings
Research findings related to this compound are summarized in the following table:
属性
IUPAC Name |
2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVVUDUPMJWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648682 |
Source


|
| Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120928-03-2 |
Source


|
| Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














